N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride
Description
N-[(1,3-Dimethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methylpyrazol-3-amine hydrochloride is a bis-pyrazole derivative featuring a 2-fluoroethyl substituent on one pyrazole ring and a 1,3-dimethylpyrazole moiety linked via a methylene bridge. The hydrochloride salt enhances its aqueous solubility, a critical factor for bioavailability in pharmaceutical applications. Structural analogs often exhibit activity as kinase inhibitors or receptor modulators, though specific pharmacological data for this compound remains undisclosed in publicly available literature .
Properties
Molecular Formula |
C12H19ClFN5 |
|---|---|
Molecular Weight |
287.76 g/mol |
IUPAC Name |
N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C12H18FN5.ClH/c1-9-7-18(5-4-13)16-12(9)14-6-11-8-17(3)15-10(11)2;/h7-8H,4-6H2,1-3H3,(H,14,16);1H |
InChI Key |
QCQLTCAYIFMSRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1NCC2=CN(N=C2C)C)CCF.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone or β-keto ester.
Introduction of the Dimethylpyrazolyl Group: The dimethylpyrazolyl group is introduced by reacting the pyrazole intermediate with a methylating agent such as methyl iodide or dimethyl sulfate.
Final Assembly: The final step involves the coupling of the dimethylpyrazolyl and fluoroethyl groups with the pyrazole intermediate to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions can introduce various functional groups such as amines or ethers .
Scientific Research Applications
N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes and preventing their catalytic activity . It may also interact with cellular receptors and modulate signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related pyrazole derivatives, focusing on synthetic methodologies, substituent effects, and physicochemical properties.
Structural Analogues
N-Cyclopropyl-3-Methyl-1-(Pyridin-3-yl)-1H-Pyrazol-4-amine
- Substituents : Pyridine ring at position 1, cyclopropylamine at position 4.
- Synthesis : Prepared via copper-catalyzed coupling of 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)pyridine with cyclopropanamine, yielding 17.9% after chromatography .
- Physical Properties : Melting point 104–107°C; HRMS (ESI) m/z 215 [M+H]+ confirms molecular weight .
3-Methyl-N-(3-(Methylthio)propyl)-1-(Pyridin-3-yl)-1H-Pyrazol-4-amine
- Substituents : Methylthiopropyl chain at position 4.
- Spectral Data : IR absorption at 3298 cm⁻¹ (N–H stretch); ¹H NMR (CDCl₃) δ 8.87 (pyridine proton) .
Key Differences
- Core Structure : The target compound features a bis-pyrazole scaffold, whereas analogs in combine pyrazole with pyridine.
- Substituent Effects :
- Fluorine vs. Cyclopropyl/Methylthio : The 2-fluoroethyl group may enhance metabolic resistance compared to cyclopropyl or methylthio groups, which are prone to oxidation or enzymatic cleavage.
- Salt Form : The hydrochloride salt likely improves solubility over free-base analogs (e.g., N-cyclopropyl derivative), critical for in vivo efficacy.
- Synthetic Efficiency : The target’s synthesis (undisclosed in ) might require multi-step functionalization of both pyrazole rings, contrasting with the single-step coupling used for N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine .
Physicochemical and Pharmacological Implications
Research Findings and Limitations
- Synthetic Challenges : The bis-pyrazole structure may necessitate complex regioselective functionalization, unlike simpler pyrazole-pyridine analogs.
- Pharmacological Gaps : While fluorine and dimethyl groups suggest improved drug-like properties, explicit activity data (e.g., IC₅₀ values, receptor binding) for the target compound are absent in .
- Comparative Insights : Pyridine-containing analogs (e.g., N-cyclopropyl derivative) are often explored as kinase inhibitors, implying that the target’s bis-pyrazole scaffold could offer unique selectivity profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
